BenchChemオンラインストアへようこそ!

Streptomycin B

Tuberculosis in vivo efficacy aminoglycoside comparison

Streptomycin B (CAS 128-45-0) is the mannosylated impurity that defines streptomycin sulfate quality. Unlike streptomycin A, it exhibits ~1/3 mass-based in vivo efficacy but equivalent unit-based activity, causing potency variability in uncharacterized batches. As the EP-limited impurity (≤3.0% TLC) with real-world levels up to 16%, pure Streptomycin B is indispensable for HPLC-CAD/LC-MS method validation, system suitability testing, and release of compliant API. It also serves as a tool compound for aminoglycoside-modifying enzyme resistance studies. Procure this reference standard to ensure accurate impurity quantification and batch consistency.

Molecular Formula C27H49N7O17
Molecular Weight 743.7 g/mol
CAS No. 128-45-0
Cat. No. B3060918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStreptomycin B
CAS128-45-0
Molecular FormulaC27H49N7O17
Molecular Weight743.7 g/mol
Structural Identifiers
SMILESCC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)NC)(C=O)O
InChIInChI=1S/C27H49N7O17/c1-6-27(45,5-37)21(24(46-6)50-20-10(34-26(30)31)13(39)9(33-25(28)29)14(40)17(20)43)51-22-11(32-2)15(41)19(8(4-36)48-22)49-23-18(44)16(42)12(38)7(3-35)47-23/h5-24,32,35-36,38-45H,3-4H2,1-2H3,(H4,28,29,33)(H4,30,31,34)/t6-,7-,8-,9+,10-,11-,12+,13+,14-,15-,16-,17+,18-,19-,20+,21-,22-,23+,24-,27+/m0/s1
InChIKeyHQXKELRFXWJXNP-ABOIPUQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1000 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Streptomycin B (CAS 128-45-0): Product Identity and Characterization for Procurement Decisions


Streptomycin B (CAS 128-45-0), also designated mannosidostreptomycin or mannosylstreptomycin, is a naturally occurring aminoglycoside antibiotic produced as a fermentation by‑product alongside the principal streptomycin (streptomycin A) by Streptomyces griseus [1]. It is a glycosylated derivative in which an additional D‑mannose moiety is α‑(1→4)‑linked to the N‑methyl‑L‑glucosamine residue of the streptomycin core, yielding a molecular formula of C₂₇H₄₉N₇O₁₇ and a molecular weight of 743.7 g·mol⁻¹ [2]. Because of this structural elaboration, Streptomycin B constitutes the primary pharmacopoeia‑limited impurity in commercial streptomycin sulfate, yet it also retains intrinsic antibacterial activity and distinct physicochemical properties that render it an essential reference standard for pharmaceutical quality control, analytical method development, and biosynthetic pathway research [3].

Why Generic Streptomycin or its Analogs Cannot Substitute for Streptomycin B in Critical Applications


Streptomycin B is not a simple less‑active variant of streptomycin A. While both compounds share the 30S ribosomal binding mechanism, Streptomycin B differs markedly in antibacterial potency, systemic mobility in planta, susceptibility to enzymatic inactivation, and regulatory status as the principal impurity monitored in streptomycin sulfate APIs. In murine tuberculosis models, mannosidostreptomycin exhibits approximately one‑third the weight‑based in vivo efficacy of streptomycin A, but it matches the latter’s activity when compared on a unit basis [1]. This discrepancy between mass‑ and unit‑based potency creates a procurement challenge: sourcing streptomycin A without accurate Streptomycin B quantification can result in products delivering highly variable total antimicrobial activity per gram. Moreover, Streptomyces griseus converts Streptomycin B to streptomycin A during fermentation via endogenous mannosidostreptomycinase, meaning that the final antibiotic yield and impurity profile are critically dependent on process control of this single enzymatic step [2]. In antibiotic resistance research, mannosidostreptomycin is of special interest because it escapes adenylation by a kinase that inactivates streptomycin, suggesting a potential advantage in contexts where streptomycin‑adenylation resistance is predominant [3]. These scientific differentiations mean that any substitution of Streptomycin B with streptomycin A, dihydrostreptomycin, or unrelated aminoglycosides without quantitative verification will yield non‑comparable results in analytical, pharmacological, and microbiological studies.

Quantitative Differentiation Evidence for Streptomycin B Relative to its Closest Analogs


Reduced In Vivo Antimycobacterial Efficacy Compared to Streptomycin A in Standardised Murine Tuberculosis Model

In a highly standardised murine tuberculosis model, Streptomycin B (mannosidostreptomycin) demonstrates approximately one‑third the weight‑based activity of streptomycin A. However, when doses are matched by the then‑accepted international unit standard, the two compounds are approximately equally effective [1]. This dual‑metric differentiation is critical for procurement: if a product is specified by mass potency alone, Streptomycin B will appear substantially inferior, whereas unit‑based standardisation masks the mass‑potency gap.

Tuberculosis in vivo efficacy aminoglycoside comparison

Similar In Vivo Activity Against Salmonella schottmülleri Infection but Inverted Mass‑ vs. Unit‑Based Ranking

In murine S. schottmülleri systemic infection, Streptomycin B again exhibits about one‑third the weight‑based protective activity of streptomycin A; however, it appears more active than streptomycin A when the comparison is made on a unit basis [1]. This inversion of the potency rank underscores that Streptomycin B possesses a higher intrinsic biological activity per unit than its mass‑based potency alone would suggest, reinforcing the importance of unit‑standardised reference materials.

Salmonella in vivo infection unit standardisation

Equivalent Acute Systemic Toxicity (LD₅₀) Despite Divergent Antibacterial Potency

Acute toxicity studies in mice reveal that Streptomycin B and streptomycin A have approximately equal LD₅₀ values when compared on a weight basis [1]. Because the mass‑based antibacterial activity of Streptomycin B is roughly one‑third that of streptomycin A, this parity in toxicity yields a significantly narrower therapeutic index for the B component. This has direct procurement implications: increasing the proportion of Streptomycin B in a bulk antibiotic preparation reduces the overall efficacy‑to‑toxicity ratio.

acute toxicity LD50 therapeutic index

Pharmacopoeia‑Relevant Impurity Levels in Commercial Streptomycin Sulfate Exceed the Official 3.0% TLC Limit

A validated HPLC‑CAD method applied to 12 commercial streptomycin sulfate samples revealed total impurity levels ranging from 4.6 % to 16.0 % (relative to streptomycin sulfate), with Streptomycin B being the principal contributor. The European Pharmacopoeia monograph limits Streptomycin B to 3.0 % by a TLC test after hydrolysis [1]. This data indicates that many commercial batches substantially exceed the compendial limit when a more sensitive and quantitative method is employed.

pharmaceutical impurity HPLC-CAD pharmacopoeia compliance

Optical Rotation as a Rapid Identity and Differentiation Marker: Streptomycin B [α]ᴅ²⁵ -47° vs. Streptomycin A -84°

Streptomycin B displays a specific optical rotation of [α]ᴅ²⁵ -47° (c = 1.35 in water) [1], whereas streptomycin A (as the free base or various salt forms) exhibits [α]ᴅ²⁵ values in the range of -76° to -84° (c = 1 in water) . The large difference (approximately 30–37° of specific rotation) reflects the additional chiral mannose substituent and provides a simple, non‑destructive physical method to discriminate between the two compounds or to estimate the Streptomycin B content in mixtures.

optical rotation quality control stereochemical identity

Potential Resistance‑Evasion Advantage: Mannosidostreptomycin Is Not Adenylated by Streptomycin‑Inactivating Kinases

Mannosidostreptomycin (Streptomycin B) has been reported to escape adenylation by a kinase that inactivates streptomycin through ATP‑dependent adenylylation [1]. In contrast, streptomycin A is a substrate for this resistance determinant. Although direct quantitative comparative data (e.g., k_cat/K_m for adenylylation) between Streptomycin B and streptomycin A were not located, the qualitative observation that the mannose appendage blocks enzymatic inactivation constitutes a class‑level mechanistic differentiation with potential implications for treating infections harbouring this specific resistance mechanism.

antibiotic resistance adenylation kinase evasion

Primary Application Scenarios for Streptomycin B Supported by the Evidence Base


Pharmaceutical Impurity Reference Standard for Streptomycin Sulfate Quality Control

Streptomycin B is the principal impurity limited by the European Pharmacopoeia (≤3.0% by TLC) in streptomycin sulfate API. However, HPLC-CAD testing of commercial batches has demonstrated that actual Streptomycin B levels range from 4.6% to 16.0% [1]. Consequently, pure Streptomycin B reference material (CAS 128-45-0) is indispensable for calibrating HPLC-CAD or LC-MS methods used to release streptomycin sulfate batches. Its use enables accurate quantification of this critical impurity and supports compliance with evolving compendial monographs that may adopt HPLC-based limits.

Analytical Method Development and Validation (AMV) for Aminoglycoside Impurity Profiling

The significant physico‑chemical difference between Streptomycin B and streptomycin A (Δ[α]ᴅ ≈ +30° to +37°, molecular weight difference of 162 Da due to the mannose residue) makes this compound an ideal probe for developing separation methods. Published RP‑HPLC methods explicitly target the resolution of Streptomycin B from streptomycin A, dihydrostreptomycin, streptidine, and additional impurities [1]. Procurement of high‑purity Streptomycin B is therefore essential for laboratories engaged in method validation, system suitability testing, and the establishment of relative response factors for CAD or UV detectors.

Biosynthetic Pathway Research and Fermentation Process Optimisation

Streptomyces griseus produces Streptomycin B as a mannosylated intermediate that is subsequently converted to streptomycin A by the endogenous enzyme mannosidostreptomycinase [1]. Quantitative studies of this conversion require authentic Streptomycin B to calibrate enzyme assays, monitor fermentation kinetics, and evaluate process modifications aimed at maximising the yield of the active A component. Its availability as a characterised standard directly supports metabolic engineering and bioprocess development efforts.

Resistance Mechanism Studies Focused on Aminoglycoside‑Modifying Enzymes

Because mannosidostreptomycin is reported to evade adenylylation by certain streptomycin‑inactivating kinases [1], it serves as a valuable tool compound for studying substrate specificity of aminoglycoside‑modifying enzymes. Head‑to‑head enzymatic assays comparing Streptomycin B and streptomycin A can elucidate structure‑activity relationships that inform the design of semi‑synthetic aminoglycosides less susceptible to resistance. The caveat, as noted in the evidence, is that quantitative kinetic data for this resistance‑evasion property remain to be established.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Streptomycin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.